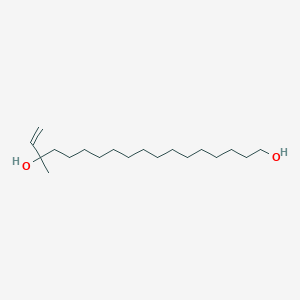

16-Methyloctadec-17-ene-1,16-diol

Description

Significance of Long-Chain Branched Unsaturated Diols in Contemporary Chemical Sciences

Long-chain diols, particularly those with branching and unsaturation, are of considerable interest in multiple scientific domains. Their bifunctional nature, with two hydroxyl groups, makes them excellent monomers for polymerization.

Research has shown that incorporating branched diols into polyesters can significantly alter the material's properties. For instance, the use of secondary diols can lead to polymers with higher glass transition temperatures (Tg) compared to their linear counterparts. researchgate.net This allows for the fine-tuning of polymer characteristics for specific applications. The structure of 16-methyloctadec-17-ene-1,16-diol, with its primary and tertiary alcohol groups, offers a unique combination for creating novel polymers with potentially distinct thermal and mechanical properties.

Furthermore, these compounds are pivotal in the field of "green chemistry." Scientists are actively developing methods to synthesize long-chain diols from renewable resources like fatty acids. rsc.org Techniques such as tandem olefin metathesis and ester hydrogenation are being employed to create both saturated and unsaturated diols from biomass, providing a sustainable alternative to petroleum-based feedstocks. rsc.org Biological routes are also being explored, with efforts to engineer microorganisms for the production of structurally diverse branched-chain diols. nih.gov

In geochemistry and climate science, long-chain alkyl diols (LCDs) found in marine and lacustrine sediments serve as important biomarkers. Specific diol indices, which are ratios of different diol structures, have been developed to reconstruct past environmental conditions like sea surface temperature. The unique structure of a novel diol could potentially serve as a new, sensitive proxy for specific environmental or biological sources.

Overview of Academic Research Trajectories for Complex Lipidic Compounds

The study of complex lipids, a field known as lipidomics, has become a major area of biomedical research. technologynetworks.com Lipids are no longer seen as simple fat molecules but as key regulators of metabolism, cell signaling, and energy storage. technologynetworks.com Current research is heavily focused on understanding the vast diversity of lipid structures and their roles in health and disease.

A significant challenge and a major research trajectory is the structural characterization of lipids. researchgate.net Advanced mass spectrometry techniques are crucial for differentiating isomers, including the precise location of double bonds and branching points, which can dramatically alter a molecule's function. researchgate.net The analysis of a novel structure like 16-methyloctadec-17-ene-1,16-diol would fall squarely within this research focus.

Another key trajectory is the discovery of bioactive lipids from natural sources. nih.gov Lipid complexes from organisms like microalgae are investigated for their potential therapeutic properties. nih.gov The structural motifs found in 16-methyloctadec-17-ene-1,16-diol—particularly the allylic alcohol—are present in many natural products with interesting biological activities. Therefore, a primary research goal would be its synthesis and subsequent biological screening to uncover potential applications in medicine or agriculture.

Finally, complex lipids are at the forefront of materials science and nanotechnology. Liposomes and lipid nanoparticles are being engineered as sophisticated drug delivery systems. quora.com The unique amphiphilic nature of a long-chain diol could be exploited in the design of new nanocarriers for therapeutic agents.

Theoretical Frameworks for Investigating Novel Natural Product-Inspired Structures

The discovery of a novel, complex structure like 16-methyloctadec-17-ene-1,16-diol is often guided by established theoretical and synthetic strategies inspired by natural products. These frameworks aim to efficiently explore "chemical space" to find molecules with new or improved functions. nih.gov

One prominent strategy is Diversity-Oriented Synthesis (DOS) . Rather than targeting a single complex molecule, DOS aims to create a library of structurally diverse compounds from a common intermediate. The multiple functional groups on 16-methyloctadec-17-ene-1,16-diol make it an ideal candidate for a DOS approach, where the primary alcohol, tertiary alcohol, and vinyl group could be selectively modified to generate a wide range of analogs for biological testing.

Computational chemistry plays an increasingly vital role in modern synthesis. rsc.org Before embarking on a complex synthesis, computational tools can be used to predict reaction outcomes, analyze conformational preferences, and model potential interactions with biological targets. rsc.orgrsc.org For a molecule like the one , computational methods could help predict the stereochemical outcome of synthetic steps and guide the design of more potent or selective analogs. rsc.orgsynthiaonline.com Advanced software can even propose entire retrosynthetic pathways for complex natural products, blending expert-coded rules with artificial intelligence. synthiaonline.com

These modern synthetic and computational strategies bridge the gap between the initial discovery or proposal of a new structure and its eventual application as a tool for biology or a lead for drug discovery. nih.gov

Properties

CAS No. |

918876-22-9 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

16-methyloctadec-17-ene-1,16-diol |

InChI |

InChI=1S/C19H38O2/c1-3-19(2,21)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h3,20-21H,1,4-18H2,2H3 |

InChI Key |

AUFBQCRZDJNZKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCCCCCCCO)(C=C)O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Quantitative Analysis of 16 Methyloctadec 17 Ene 1,16 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds, providing intricate information about the carbon-hydrogen framework.

High-Resolution One-Dimensional (1H, 13C) NMR Techniques

High-resolution one-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provides the foundational data for structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 16-methyloctadec-17-ene-1,16-diol would exhibit distinct signals corresponding to the various proton environments within the molecule. The terminal vinyl protons (=CH₂) are expected to appear in the downfield region, typically between 4.9 and 5.1 ppm, as two distinct signals due to their diastereotopic nature. The protons of the primary alcohol (CH₂OH) would likely resonate around 3.6 ppm as a triplet, coupled to the adjacent methylene (B1212753) group. The long aliphatic chain would produce a large, complex multiplet in the region of 1.2-1.6 ppm. The methyl protons (CH₃) attached to the tertiary alcohol carbon would appear as a singlet around 1.3 ppm. The hydroxyl protons themselves would present as broad singlets, the chemical shifts of which are dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The olefinic carbons (C-17 and C-18) would be observed in the downfield region, with the terminal CH₂ (C-18) around 112-115 ppm and the quaternary C-17 at a more deshielded position, around 142-145 ppm. The carbon bearing the primary hydroxyl group (C-1) would resonate at approximately 63 ppm. The carbon of the tertiary alcohol (C-16) would be found around 70-75 ppm. The methyl carbon (C-19, attached to C-16) would appear at approximately 24-26 ppm. The numerous methylene carbons of the long aliphatic chain would produce a cluster of signals between 22 and 32 ppm.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 16-Methyloctadec-17-ene-1,16-diol

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| 1 | ~3.64 | t | 2H | ~63.1 |

| 2 | ~1.57 | m | 2H | ~32.8 |

| 3-14 | ~1.25 | br s | 24H | ~29.7-29.4 |

| 15 | ~1.55 | m | 2H | ~37.5 |

| 16 | - | - | - | ~75.3 |

| 17 | - | - | - | ~145.2 |

| 18 | ~4.95, ~5.10 | d, d | 1H, 1H | ~112.5 |

| 19 | ~1.28 | s | 3H | ~25.8 |

| 1-OH | variable | br s | 1H | - |

| 16-OH | variable | br s | 1H | - |

Two-Dimensional Correlational NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of contiguous proton networks. For instance, a COSY spectrum would show a correlation between the protons at C-1 and C-2, and sequentially along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. oregonstate.edu This is instrumental in assigning the proton signals to their respective carbon atoms. For example, the proton signal at ~3.64 ppm would show a cross-peak with the carbon signal at ~63.1 ppm, confirming their direct bond at C-1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the different spin systems and identifying quaternary carbons. oregonstate.edu Key HMBC correlations would include those from the methyl protons (H-19) to the tertiary alcohol carbon (C-16) and the olefinic carbon (C-17), as well as from the terminal vinyl protons (H-18) to C-16.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining stereochemistry. In the context of 16-methyloctadec-17-ene-1,16-diol, NOESY could help to establish the relative stereochemistry around the C-16 chiral center, if applicable, by observing correlations between the methyl group protons and protons along the aliphatic chain.

Advanced NMR Experiments for Unsaturation and Branching Characterization

Specialized NMR experiments can further refine the structural details. For instance, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for resolving the crowded aliphatic region of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For 16-methyloctadec-17-ene-1,16-diol (C₁₉H₃₈O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for 16-Methyloctadec-17-ene-1,16-diol

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 299.2945 | ~299.2948 |

| [M+Na]⁺ | 321.2764 | ~321.2767 |

| [M-H₂O+H]⁺ | 281.2842 | ~281.2845 |

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and analysis of the resulting product ions. This provides valuable information about the connectivity of the molecule. For long-chain alcohols, common fragmentation pathways include dehydration (loss of H₂O) and cleavage of C-C bonds adjacent to the hydroxyl group (α-cleavage). youtube.comuab.edu

In the case of 16-methyloctadec-17-ene-1,16-diol, characteristic fragmentation would be expected:

Loss of water: A prominent fragment corresponding to [M-H₂O]⁺ would be observed, likely from the loss of the primary or tertiary alcohol.

α-Cleavage: Cleavage of the C1-C2 bond would result in a fragment corresponding to the loss of CH₂OH. Cleavage at the tertiary alcohol is also probable.

Cleavage along the aliphatic chain: A series of fragment ions separated by 14 Da (corresponding to CH₂ units) would be indicative of the long aliphatic chain.

Allylic cleavage: Fragmentation at the C15-C16 bond would be favored due to the formation of a stable allylic cation.

The analysis of these fragmentation patterns allows for the piecing together of the structural subunits, confirming the positions of the hydroxyl groups, the methyl group, and the double bond. cas.cn

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, followed by mass analysis. wikipedia.org This method is particularly valuable for differentiating isomers, which possess the same mass but differ in their three-dimensional structure. For 16-Methyloctadec-17-ene-1,16-diol, which has both stereoisomers (at the C16 chiral center) and geometric isomers (E/Z configuration at the C17 double bond), IMS-MS offers a significant analytical advantage.

The principle of IMS-MS involves introducing ionized analytes into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, where they experience collisions with the gas. Compact, tightly folded ions undergo fewer collisions and travel faster than extended, bulkier ions. This difference in drift time allows for their separation based on their rotationally averaged collision cross-section (CCS), a value that reflects the ion's shape. The separated ions are then passed into a mass spectrometer for mass-to-charge ratio (m/z) determination. nih.gov

The application of IMS-MS can resolve different isomeric forms of 16-Methyloctadec-17-ene-1,16-diol that may be inseparable by mass spectrometry alone. wikipedia.org For instance, the R and S enantiomers at the C16 position, as well as the E and Z isomers of the double bond, are expected to have distinct CCS values, enabling their separation and individual characterization. frontiersin.org Techniques such as drift tube ion mobility spectrometry (DTIMS), traveling wave ion mobility spectrometry (TWIMS), and field asymmetric waveform ion mobility spectrometry (FAIMS) are different implementations of this technology that can be applied to complex lipid analysis. frontiersin.orgub.edu The coupling of IMS with high-resolution mass spectrometry enhances peak capacity and improves the signal-to-noise ratio, making it an indispensable tool for detailed structural characterization of complex lipids like 16-Methyloctadec-17-ene-1,16-diol. nih.gov

Advanced Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) with Optimized Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, long-chain diols like 16-Methyloctadec-17-ene-1,16-diol possess low volatility and high polarity due to their two hydroxyl groups, making direct GC analysis challenging. To overcome this, derivatization is essential. This process involves chemically modifying the hydroxyl groups to create less polar, more volatile, and more thermally stable derivatives.

Common derivatization strategies for hydroxyl groups include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

Acetylation: Conversion to acetate (B1210297) esters using reagents like acetic anhydride.

Table 1: Predicted GC-MS Derivatization and Potential Fragmentation

| Derivatization Method | Derivative Formed | Expected Key MS Fragments |

| Silylation (e.g., with BSTFA) | Bis-Trimethylsilyl (TMS) ether | M-15 (loss of CH₃), M-90 (loss of TMSOH), fragments from cleavage at C1-C2 and C15-C16 bonds. |

| Acetylation (with Acetic Anhydride) | Diacetate ester | M-43 (loss of acetyl group), M-60 (loss of acetic acid), acylium ions. nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are premier techniques for the separation, purification, and analysis of non-volatile compounds like 16-Methyloctadec-17-ene-1,16-diol. These methods are particularly well-suited for analyzing long-chain alcohols and fatty acids. dtic.milnih.gov

Separation Modes: Reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water gradients). nih.gov Separation is based on hydrophobicity; 16-Methyloctadec-17-ene-1,16-diol, being a long-chain alcohol, will be well-retained and separated from more polar or less hydrophobic impurities. In reversed-phase systems, retention is influenced by both chain length and the degree of unsaturation. aocs.org UHPLC, which uses smaller particle sizes in the stationary phase, offers significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Detection Modalities: Since 16-Methyloctadec-17-ene-1,16-diol lacks a strong native chromophore, standard UV-Vis detection can be challenging unless derivatization is employed. gerli.com To overcome this, several detection modalities can be used:

Refractive Index Detector (RID): A universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. It is suitable for isocratic separations. nih.gov

Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution. It nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. hplc.eu

Mass Spectrometry (MS): Coupling HPLC/UHPLC with MS provides the highest level of sensitivity and specificity, yielding both retention time and mass information for unequivocal identification.

Derivatization for UV/Fluorescence Detection: The hydroxyl groups can be derivatized with UV-absorbing or fluorescent tags, such as phenacyl bromide, to enable highly sensitive detection. gerli.com

Table 2: Typical HPLC/UHPLC Parameters for Long-Chain Alcohol Analysis

| Parameter | Typical Setting | Rationale/Comment |

| Column | Reversed-Phase C18 or C8 | Standard for hydrophobic compounds. nih.govhplc.eu |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Provides good resolution for compounds with varying polarity. dtic.milgerli.com |

| Flow Rate | 0.2 - 1.0 mL/min (UHPLC/HPLC) | Optimized for column dimensions and particle size. |

| Detection | ELSD, RID, MS, or UV (post-derivatization) | Choice depends on sensitivity needs and solvent compatibility. nih.govgerli.comhplc.eu |

Chiral Chromatography for Enantiomeric and Diastereomeric Separation (if applicable)

The presence of a stereocenter at the C16 position (a tertiary alcohol) means that 16-Methyloctadec-17-ene-1,16-diol exists as a pair of enantiomers (R and S forms). Chiral chromatography is the definitive method for separating and quantifying these enantiomers. The synthesis of chiral diols is a significant area of research, and methods to verify enantiomeric purity are crucial. nih.govacs.org

There are two primary strategies for the chiral resolution of such compounds via chromatography:

Indirect Separation: This involves derivatizing the diol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like silica (B1680970) or C18). aocs.org Following separation, the original enantiomers can be regenerated if needed.

Direct Separation: This is the more common and convenient approach, utilizing a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. For alcohols and diols, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) are often highly effective. aocs.org

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation on a CSP. The ability to resolve the enantiomers is essential for applications where stereochemistry is critical.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them ideal for identifying functional groups within 16-Methyloctadec-17-ene-1,16-diol.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The IR spectrum of 16-Methyloctadec-17-ene-1,16-diol would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl groups, with the broadening caused by hydrogen bonding. Other key absorptions would include:

C-H stretching: Just below 3000 cm⁻¹ for the sp³ hybridized carbons of the long alkyl chain, and just above 3000 cm⁻¹ for the sp² hybridized carbons of the vinyl group.

C=C stretching: A peak of variable intensity around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond.

C-O stretching: Strong peaks in the 1050-1150 cm⁻¹ region, characteristic of primary and tertiary alcohols.

Raman Spectroscopy: Raman spectroscopy involves inelastic scattering of monochromatic light. While O-H and C-O bonds often produce weak Raman signals, non-polar bonds provide strong signals. Therefore, Raman spectroscopy is particularly effective for observing the C=C double bond and the C-C backbone of the molecule. researchgate.net The key expected Raman signals would be:

C=C stretching: A strong, sharp peak around 1640-1680 cm⁻¹. researchgate.net

C-H stretching: Strong signals in the 2800-3000 cm⁻¹ region. researchgate.netphysicsopenlab.org

Enantioselective Raman spectroscopy is an emerging technique that could potentially distinguish between the enantiomers of chiral alcohols, offering a novel characterization method. rsc.org

Table 3: Summary of Expected IR and Raman Vibrational Frequencies for 16-Methyloctadec-17-ene-1,16-diol

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| O-H | Stretch, H-bonded | 3200 - 3600 | 3200 - 3600 | Strong, Broad / Weak |

| C-H (sp²) | Stretch | ~3020 - 3080 | ~3020 - 3080 | Medium / Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | 2850 - 2960 | Strong / Strong |

| C=C | Stretch | 1640 - 1680 | 1640 - 1680 | Medium-Weak / Strong |

| C-O | Stretch | 1050 - 1150 | 1050 - 1150 | Strong / Weak |

Chemical Synthesis Strategies and Methodologies for 16 Methyloctadec 17 Ene 1,16 Diol and Its Structural Analogs

Retrosynthetic Approaches to the Long-Chain Diol Scaffold

A retrosynthetic analysis of 16-methyloctadec-17-ene-1,16-diol reveals several potential disconnections. A primary consideration is the formation of the long aliphatic chain. This can be conceptually broken down into smaller, more manageable fragments that can be coupled together. For instance, the C1-C18 backbone can be disconnected at a central point, suggesting a coupling reaction between two C9 fragments. Alternatively, a sequential chain elongation approach starting from a smaller functionalized molecule is also a viable strategy.

The synthesis of long-chain diols, in general, can be achieved through methods like the hydrogenation of diesters of the corresponding dicarboxylic acids. wikipedia.org For a complex target like 16-methyloctadec-17-ene-1,16-diol, a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient. This approach allows for the independent construction of the two ends of the molecule, one containing the primary alcohol and the other bearing the tertiary alcohol and the terminal alkene.

Stereoselective Synthesis of the Alkene and Methyl-Bearing Stereocenter

A critical challenge in the synthesis of 16-methyloctadec-17-ene-1,16-diol is the stereoselective construction of the chiral tertiary alcohol at the C16 position and the adjacent terminal alkene. researchgate.net The creation of chiral tertiary alcohols is a significant area of research in organic synthesis. researchgate.netnih.govnih.govmsu.edu

Several strategies can be employed:

Nucleophilic Addition to Ketones: One of the most direct methods involves the enantioselective addition of a vinyl organometallic reagent to a long-chain methyl ketone precursor. vaia.comlibretexts.orglibretexts.org The use of chiral catalysts or auxiliaries can control the stereochemical outcome of this addition. nih.gov For example, copper(I)-catalyzed enantioselective addition of organomagnesium reagents to ketones has emerged as a powerful tool. nih.gov

Rearrangement Reactions: The wikipedia.orgnih.gov-Meisenheimer rearrangement has been developed as a general strategy for constructing chiral tertiary alcohols. nih.gov

Allylboration: The catalytic asymmetric allylboration of ketones with γ-disubstituted allylboronic acids in the presence of chiral BINOL derivatives can create adjacent quaternary stereocenters with high selectivity. acs.org

The synthesis of the terminal alkene can be achieved through various olefination reactions, such as the Wittig reaction, which converts a ketone into an alkene. vaia.comacs.org Rhodium(I)-catalyzed methylenation of ketones using trimethylsilyldiazomethane (B103560) also provides a high-yielding route to terminal alkenes. acs.org

Strategic Functional Group Interconversions and Protection-Deprotection Sequences

The synthesis of polyfunctional molecules like 16-methyloctadec-17-ene-1,16-diol necessitates careful management of reactive functional groups. imperial.ac.uksolubilityofthings.comnumberanalytics.comfiveable.meub.edu This is achieved through the use of protecting groups, which temporarily mask a functional group to prevent it from reacting while other parts of the molecule are being modified. researchgate.netthieme-connect.deharvard.eduajchem-a.com

For a diol, it is often necessary to protect one or both of the hydroxyl groups during the synthesis. researchgate.netthieme-connect.de Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337), tert-butyldimethylsilyl), which offer a range of stabilities and can be selectively removed. harvard.edu Acetals are another class of protecting groups frequently used for 1,2- and 1,3-diols. researchgate.netthieme-connect.de The choice of protecting group is crucial and depends on the specific reaction conditions that will be employed in subsequent steps. universiteitleiden.nl

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uksolubilityofthings.comnumberanalytics.comfiveable.meub.edu For example, an ester can be reduced to a primary alcohol, or an alkene can be oxidized to a diol. In the context of synthesizing 16-methyloctadec-17-ene-1,16-diol, FGIs would be essential for introducing the hydroxyl groups at the desired positions and for manipulating other functionalities throughout the synthetic sequence.

Table 1: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Stability (Cleavage Conditions) |

|---|---|---|

| Trimethylsilyl ether | TMS | Very labile (mild acid, fluoride) |

| tert-Butyldimethylsilyl ether | TBDMS, TBS | More stable than TMS (acid, fluoride) |

| Triethylsilyl ether | TES | Similar to TBDMS |

| Triisopropylsilyl ether | TIPS | More stable than TBDMS, TES |

| tert-Butyldiphenylsilyl ether | TBDPS | Very stable (strong acid, fluoride) |

| Benzyl ether | Bn | Stable to acid and base (cleaved by hydrogenolysis) |

| p-Methoxybenzyl ether | PMB | Cleaved by oxidation (DDQ, CAN) |

| Acetate (B1210297) ester | Ac | Cleaved by base (hydrolysis) |

This table provides a general overview. Specific conditions can vary based on the substrate and reaction.

Development of Novel Carbon-Carbon Bond Forming Reactions Relevant to Branched Alkenes

The construction of the branched alkene moiety in 16-methyloctadec-17-ene-1,16-diol can benefit from the development of novel carbon-carbon bond-forming reactions. Traditional methods like the Wittig reaction can sometimes lack atom economy. nih.gov

Ruthenium-catalyzed addition of terminal alkynes to alkenes represents a more atom-economical approach to synthesizing 1,1-disubstituted alkenes. nih.gov This reaction exhibits high regioselectivity, favoring the branched product, and tolerates a variety of functional groups, including free hydroxyl groups. nih.gov The mechanism is thought to involve the formation of a metallacyclopentene intermediate. nih.gov

Another area of development is the oxidative rearrangement of 1,1-disubstituted alkenes to ketones, which can be a key step in a synthetic sequence. nih.gov Recent advances have utilized a Pd(II)/Pd(IV) catalytic cycle involving a 1,2-alkyl/Pd(IV) dyotropic rearrangement to achieve this transformation for a broad range of substrates. nih.gov

Application of Organometallic Chemistry in Targeted Olefin Synthesis

Organometallic chemistry plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-carbon bonds and the targeted synthesis of olefins. libretexts.orglibretexts.orgresearchgate.netunicam.itlibretexts.orggeeksforgeeks.orgijrei.com Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily react with carbonyl compounds to form alcohols. vaia.comlibretexts.orglibretexts.org These reagents are fundamental in building up the carbon skeleton of complex molecules. libretexts.org

In the context of 16-methyloctadec-17-ene-1,16-diol, an organometallic vinyl species could be added to a long-chain ketone to construct the tertiary alcohol and the terminal double bond in a single step. vaia.com The stereochemical outcome of such additions can often be controlled through the use of chiral ligands or catalysts. nih.gov

Alkene metathesis is another powerful tool from the realm of organometallic chemistry that has revolutionized the synthesis of complex olefins. libretexts.org While typically used for the formation of internal double bonds, variations of this reaction could potentially be adapted for the synthesis of terminal alkenes. Catalysts based on ruthenium, molybdenum, and tungsten are commonly employed in these transformations. ijrei.com

Table 2: Selected Organometallic Reactions for C-C Bond Formation and Olefin Synthesis

| Reaction | Reagents/Catalysts | Transformation |

|---|---|---|

| Grignard Reaction | R-MgX, Aldehyde/Ketone | Forms a secondary or tertiary alcohol |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Forms an alkene |

| Suzuki Coupling | Organoboron compound, Organohalide, Palladium catalyst | Forms a C(sp2)-C(sp2) bond |

| Heck Reaction | Alkene, Organohalide, Palladium catalyst | Forms a substituted alkene |

| Alkene Metathesis | Ruthenium or Molybdenum catalyst | Scrambles alkene fragments |

Chemoenzymatic and Biocatalytic Methodologies for Selective Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the functionalization of organic molecules. mdpi.comnih.gov Enzymes, such as lipases and cytochrome P450 monooxygenases, can operate under mild conditions and often exhibit remarkable regio- and stereoselectivity. nih.govjocpr.com

For the synthesis of long-chain diols, several biocatalytic approaches are relevant:

Hydroxylation of Alkanes: Cytochrome P450 enzymes are capable of selectively hydroxylating unactivated C-H bonds in long-chain alkanes. nih.govnih.govosti.govcas.cn Engineered P450 enzymes have been developed to achieve terminal or sub-terminal hydroxylation with high selectivity. nih.govosti.gov This could be a powerful method for introducing the hydroxyl groups into the long carbon chain of the target molecule.

Kinetic Resolution of Alcohols: Lipases are widely used for the kinetic resolution of racemic secondary alcohols. jocpr.comnih.govrsc.orgnih.govmdpi.com This process involves the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the two. This would be a key step in obtaining an enantiomerically pure precursor to the C16 stereocenter.

Biosynthesis of Diols: Some microorganisms are capable of producing long-chain α,ω-diols from fatty acids. mdpi.com While this typically yields linear diols, genetic engineering of the biosynthetic pathways could potentially lead to the production of branched diols. Studies have shown that some microalgae can produce long-chain alkyl diols and alkenols. nih.govoup.com

Chemoenzymatic Oxidation: Combining chemical and enzymatic steps can lead to efficient synthetic routes. For example, a chemoenzymatic oxidation of diols can be achieved using co-immobilized flavins and dehydrogenases. researchgate.netresearchgate.net

A chemoenzymatic approach to a related compound, (E)-3,7-dimethyl-2-octene-1,8-diol, involved the key step of asymmetric desymmetrization of a 1,3-propanediol (B51772) derivative using a lipase. nih.gov This highlights the power of biocatalysis in creating chiral building blocks for the synthesis of complex natural products.

Biosynthetic Pathways and Natural Occurrence Investigations of 16 Methyloctadec 17 Ene 1,16 Diol

Identification and Characterization of Potential Biological Producer Organisms

Long-chain diols are known to be produced by a variety of microorganisms, primarily certain classes of algae. Investigations into the natural sources of these lipids have pointed towards marine and freshwater environments, with specific species of microalgae being identified as key producers.

Notably, species within the class Eustigmatophyceae, such as those from the genus Nannochloropsis, have been extensively studied as producers of long-chain diols. researchgate.netnih.govoup.com These photosynthetic organisms are considered promising candidates for biofuel and bioproduct development due to their high growth rates and lipid content. oup.com Culturing experiments with Nannochloropsis oceanica and Nannochloropsis gaditana have demonstrated their capacity to synthesize a range of long-chain alkyl diols. researchgate.netnih.gov

The production of these compounds is not static and can be influenced by environmental conditions. For instance, studies have shown a significant increase in the cellular concentrations of long-chain alkenols (LCAs) and LCDs in Nannochloropsis species when incubated in the dark for a week. researchgate.netnih.govoup.com This suggests that prolonged light deprivation may trigger a shift in lipid metabolism, leading to the accumulation of these diols. oup.com

The stable hydrogen isotopic ratios (δ²H) of long-chain diols are also being explored as a proxy to trace the hydrogen isotopic composition of water and, by extension, environmental factors like sea surface salinity. core.ac.uk This line of research further underscores the prevalence of long-chain diol-producing algae in diverse aquatic ecosystems. While these studies focus on a broader class of diols, they establish a critical starting point for identifying organisms that may produce the more specific 16-Methyloctadec-17-ene-1,16-diol.

| Potential Producer Organism | Evidence | Relevant Findings |

| Nannochloropsis oceanica | Culturing experiments, genomic and transcriptomic analyses. researchgate.netnih.gov | Produces long-chain alkyl diols (LCDs); accumulation of LCDs observed in dark conditions. researchgate.netnih.gov |

| Nannochloropsis gaditana | Culturing experiments, genomic and transcriptomic analyses. researchgate.netnih.gov | Similar to N. oceanica, produces LCDs with increased concentrations in the dark. researchgate.netnih.gov |

| Various marine and freshwater algae | Analysis of environmental samples and sediments. core.ac.uk | Long-chain diols are ubiquitous lipids in aquatic environments, with their isotopic composition reflecting environmental conditions. core.ac.uk |

Elucidation of Enzymatic Machinery and Mechanisms in Long-Chain Diol Biosynthesis

The biosynthesis of long-chain diols is a complex process involving multiple enzymatic steps. While the complete pathways are still under investigation, research has shed light on the key enzymes and potential mechanisms.

A prominent hypothesis for the formation of long-chain diols in organisms like Nannochloropsis involves the action of polyketide synthases (PKSs) and fatty acid elongases (FAEs). researchgate.netnih.govoup.com The proposed pathway suggests that a specific type of PKS may catalyze incomplete fatty acid elongation, leading to the formation of 3-hydroxy fatty acids. researchgate.netnih.gov These intermediates can then be further elongated by FAEs to produce longer chain products. researchgate.netnih.gov However, the precise enzymes responsible for the final reduction of the long-chain fatty acids to diols remain unclear. researchgate.netnih.govoup.com

An alternative and more general route for the biosynthesis of various diols has been proposed and demonstrated in engineered Escherichia coli. nih.govresearchgate.net This pathway combines oxidative and reductive steps and involves a four-enzyme cascade:

Amino acid hydroxylase : This enzyme initiates the process by hydroxylating an amino acid. nih.govresearchgate.net

L-amino acid deaminase : The resulting hydroxyl amino acid is then converted to a hydroxyl α-keto acid. nih.govresearchgate.net

α-keto acid decarboxylase : This enzyme decarboxylates the intermediate. nih.govresearchgate.net

Aldehyde reductase : The final step involves the reduction of the aldehyde to the desired diol. nih.govresearchgate.net

This engineered pathway highlights the potential for producing a diversity of diol structures by selecting enzymes with different substrate specificities, particularly the hydroxylase. nih.gov

For the final steps in the natural biosynthesis within algae, it is speculated that a putative wax ester synthase/acyl coenzyme A (acyl-CoA): diacylglycerol acyltransferase could be involved in the esterification of long-chain diols and alkenols within the cell wall. researchgate.netnih.govoup.com

| Enzyme/Enzyme Class | Proposed Function in Diol Biosynthesis | Supporting Evidence |

| Polyketide Synthases (PKSs) | Catalyze incomplete fatty acid elongation to form 3-hydroxy fatty acids. researchgate.netnih.gov | Genomic and transcriptomic data from Nannochloropsis spp. researchgate.netnih.govoup.com |

| Fatty Acid Elongases (FAEs) | Elongate 3-hydroxy fatty acids and monounsaturated fatty acids to longer chain products. researchgate.netnih.gov | Genomic and transcriptomic data from Nannochloropsis spp. researchgate.netnih.govoup.com |

| Amino Acid Hydroxylase | Hydroxylation of an amino acid as the initial step in a proposed general diol biosynthetic route. nih.govresearchgate.net | Demonstrated in engineered E. coli for the production of various diols. nih.govresearchgate.net |

| L-amino acid deaminase | Conversion of hydroxyl amino acid to hydroxyl α-keto acid. nih.govresearchgate.net | Part of the engineered four-step cascade for diol synthesis. nih.govresearchgate.net |

| α-keto acid decarboxylase | Decarboxylation of the hydroxyl α-keto acid intermediate. nih.govresearchgate.net | A key enzyme in the engineered diol production pathway. nih.govresearchgate.net |

| Aldehyde reductase | Final reduction of an aldehyde to a diol. nih.govresearchgate.net | The terminal step in the proposed general biosynthetic route. nih.govresearchgate.net |

| Wax ester synthase/acyl-CoA: diacylglycerol acyltransferase (putative) | Esterification of long-chain diols and alkenols in the cell wall. researchgate.netnih.govoup.com | Inferred from studies on Nannochloropsis spp. researchgate.netnih.govoup.com |

Isotopic Tracing and Metabolomic Approaches for Precursor Incorporation Studies

Isotopic labeling studies have been instrumental in tracing the metabolic origins of long-chain diols. By supplying producer organisms with labeled precursors, researchers can follow the incorporation of the label into the final diol products, thereby elucidating the building blocks of the biosynthetic pathway.

Experiments using 13C-labeled substrates with Nannochloropsis species have confirmed that long-chain diols are actively synthesized from C14-C18 fatty acids. researchgate.netnih.govoup.com These studies further revealed that this synthesis occurs actively in the dark, which corresponds with the observed accumulation of diols under these conditions. researchgate.netnih.govoup.com The pattern of 13C incorporation suggests a rapid uptake and utilization of the labeled fatty acid precursors. oup.com

Metabolomic approaches, often coupled with isotopic tracing, allow for a broader view of the metabolic network. By tracking the flow of an isotopic label, such as deuterium (B1214612) from heavy water (D₂O), through various metabolic pathways, it is possible to measure the synthesis rates of not only lipids but also proteins and DNA simultaneously. youtube.com This technique can reveal the fate of a substrate under specific conditions and identify downstream metabolites, providing a comprehensive picture of cellular metabolism related to diol production. youtube.com

Furthermore, the analysis of natural stable isotope ratios, such as the hydrogen isotopic ratio (δ²H) in long-chain diols, serves as a valuable tool in environmental and paleoclimatic studies. lexplore.info The δ²H values of these diols have been shown to correlate with the isotopic composition of the growth water, indicating their potential as a proxy for reconstructing past hydrological changes. core.ac.uklexplore.info

| Methodology | Key Findings for Long-Chain Diol Biosynthesis | References |

| 13C-Labelled Substrate Experiments | Confirmed that C14-C18 fatty acids are precursors for long-chain diols in Nannochloropsis spp. Active synthesis was observed in the dark. | researchgate.netnih.govoup.com |

| Stable Isotope (δ²H) Analysis | The hydrogen isotopic composition of long-chain diols reflects that of the growth water, making them a potential proxy for paleohydrological conditions. | core.ac.uklexplore.info |

| Metabolomic Tracing (e.g., with D₂O) | Allows for the tracking of labeled precursors into a wide range of downstream metabolites, offering a holistic view of the metabolic fluxes related to diol synthesis. | youtube.com |

Genetic and Proteomic Analysis of Biosynthetic Gene Clusters and Enzymes

The genetic basis for the production of secondary metabolites like long-chain diols is often encoded in biosynthetic gene clusters (BGCs). These are physically clustered groups of genes within an organism's genome that encode the necessary enzymes for a specific metabolic pathway. youtube.comnih.gov The co-localization of these genes facilitates their co-regulation and inheritance. nih.gov

Genomic and transcriptomic analyses of Nannochloropsis species have been pivotal in identifying candidate genes for long-chain diol biosynthesis. These studies have revealed the presence of multiple genes encoding for polyketide synthases (PKSs), 3-hydroxyacyl dehydratases (HADs), and fatty acid elongases (FAEs), all of which are believed to play a role in the formation of these compounds. researchgate.netnih.govoup.com

The discovery of BGCs has significantly accelerated the elucidation of complex biosynthetic pathways. nih.gov Once a gene in a pathway is identified, researchers can search the flanking genomic regions for other genes with relevant functional annotations. nih.gov However, the identification of BGCs is not always straightforward. Some clusters may be too short or fragmented to be readily identified by standard bioinformatic algorithms. nih.gov

Proteomic analyses, which involve the large-scale study of proteins, can complement genetic studies by confirming the expression and potential interactions of the enzymes encoded by the BGCs. While specific proteomic studies on 16-Methyloctadec-17-ene-1,16-diol are not available, this approach remains a powerful tool for verifying the functional roles of candidate enzymes identified through genomic sequencing.

| Analysis Type | Relevance to Long-Chain Diol Biosynthesis | Key Findings/Potential |

| Genomic Analysis | Identification of genes and biosynthetic gene clusters (BGCs) responsible for producing long-chain diols. | In Nannochloropsis spp., identified genes for PKSs, HADs, and FAEs. researchgate.netnih.govoup.com |

| Transcriptomic Analysis | Study of gene expression under different conditions to link gene activity to diol production. | Revealed co-expression of biosynthetic genes, supporting their role in a common pathway. oup.com |

| Proteomic Analysis | Identification and quantification of the proteins (enzymes) present in an organism, confirming the translation of genes in a BGC. | Can verify the presence of the enzymatic machinery required for diol synthesis. |

| Bioinformatic Analysis of BGCs | In silico prediction and annotation of BGCs from genomic data to discover novel metabolic pathways. | Algorithms like antiSMASH and ClusterFinder are used to identify potential BGCs. youtube.comfrontiersin.org |

Chemical Reactivity and Transformation Mechanisms of 16 Methyloctadec 17 Ene 1,16 Diol

Mechanistic Studies of Olefinic Reactivity (e.g., Electrophilic Additions, Epoxidation, Dihydroxylation)

The terminal double bond in 16-Methyloctadec-17-ene-1,16-diol is a region of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Additions: Electrophilic addition reactions to the C=C double bond proceed via the formation of a carbocation intermediate. In the case of hydrohalogenation (addition of HX), the reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (C-17), leading to the formation of a more stable tertiary carbocation at C-18. The subsequent attack by the halide ion results in the final product.

Epoxidation: The reaction of the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, a three-membered ring containing an oxygen atom. libretexts.orgpressbooks.pub This reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step, leading to a syn-addition. pressbooks.pub The resulting epoxide is a valuable intermediate for further synthetic transformations. chemistrysteps.com

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond, converting the alkene into a vicinal diol. chemistrysteps.comwikipedia.org The stereochemical outcome of this reaction can be controlled by the choice of reagents.

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a cyclic intermediate, an osmate ester in the case of OsO₄, which upon hydrolysis yields a cis-diol. masterorganicchemistry.comkhanacademy.org

Anti-dihydroxylation: This is typically a two-step process involving the initial formation of an epoxide, followed by acid-catalyzed ring-opening. chemistrysteps.comchemistrysteps.com The nucleophilic attack of water occurs from the side opposite to the epoxide oxygen, resulting in a trans-diol. chemistrysteps.com

| Reaction | Reagent(s) | Intermediate | Product | Stereochemistry |

|---|---|---|---|---|

| Epoxidation | m-CPBA | - | 16-Methyl-17,18-epoxyoctadecane-1,16-diol | Syn-addition |

| Syn-dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃, H₂O | Cyclic osmate ester | 16-Methyloctadecane-1,16,17,18-tetraol | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | 16-Methyloctadecane-1,16,17,18-tetraol | Anti-addition |

Investigating the Reactivity of Primary and Secondary Hydroxyl Groups (e.g., Esterification, Etherification, Oxidation)

16-Methyloctadec-17-ene-1,16-diol possesses both a primary and a tertiary hydroxyl group, which exhibit different reactivities primarily due to steric hindrance.

Esterification and Etherification: The primary hydroxyl group at the C-1 position is sterically more accessible and therefore more reactive towards esterification and etherification compared to the tertiary hydroxyl group at C-16. tri-iso.comresearchgate.net

Esterification: In acid-catalyzed esterification with a carboxylic acid, the primary alcohol will react preferentially to form the corresponding ester.

Etherification: Reductive etherification, for instance, reacting the diol with an aldehyde or ketone in the presence of a reducing agent, would likely favor the formation of an ether at the primary hydroxyl position. nih.govcsic.es Acid-catalyzed dehydration between two alcohol molecules can also lead to ether formation. nih.gov

Oxidation: The primary and tertiary hydroxyl groups show distinct behaviors upon oxidation.

The primary alcohol at C-1 can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org

The tertiary alcohol at C-16 is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbon atom bearing the hydroxyl group. acs.org Oxidative cleavage of the C-C bond adjacent to the tertiary alcohol can occur under harsh conditions.

| Hydroxyl Group Position | Type | Relative Reactivity in Esterification/Etherification | Oxidation Product (Mild Conditions) | Oxidation Product (Strong Conditions) |

|---|---|---|---|---|

| C-1 | Primary | High | Aldehyde | Carboxylic Acid |

| C-16 | Tertiary | Low (Sterically Hindered) | No Reaction | C-C Bond Cleavage |

Photo- and Thermo-Chemical Degradation Pathways and Intermediate Characterization

The stability of 16-Methyloctadec-17-ene-1,16-diol is influenced by light and heat, leading to various degradation pathways.

Photo-Chemical Degradation: Unsaturated lipids are susceptible to photo-oxidation, a process initiated by light in the presence of photosensitizers. researchgate.net This can lead to the formation of hydroperoxides as primary intermediates. The double bond in 16-Methyloctadec-17-ene-1,16-diol can react with singlet oxygen, generated by photosensitizers, to form hydroperoxides. These intermediates can further decompose into a complex mixture of secondary products, including aldehydes, ketones, and shorter-chain fatty acids. wikipedia.org

Thermo-Chemical Degradation: At elevated temperatures, long-chain alcohols and diols can undergo dehydration. The thermal degradation of long-chain fatty acids and related compounds has been shown to proceed through various cleavage and rearrangement reactions. nih.gov For 16-Methyloctadec-17-ene-1,16-diol, thermal stress could lead to the elimination of water from the tertiary alcohol at C-16, which is generally more facile than from the primary alcohol, potentially forming a conjugated diene system. Further heating can cause cleavage of the carbon chain, resulting in the formation of smaller, more volatile compounds. marquette.edu

Regioselectivity and Stereoselectivity in Chemical Reactions Involving Multiple Functional Groups

The presence of multiple functional groups in 16-Methyloctadec-17-ene-1,16-diol leads to considerations of regioselectivity and stereoselectivity in its reactions.

Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions.

Olefinic Reactions: As mentioned, electrophilic additions to the terminal alkene are regioselective, following Markovnikov's rule under standard conditions. masterorganicchemistry.com

Hydroxyl Group Reactions: Reactions involving the hydroxyl groups are highly regioselective. Due to lower steric hindrance, reagents will preferentially attack the primary hydroxyl group at C-1 over the tertiary hydroxyl group at C-16. tri-iso.com This allows for the selective functionalization of the primary alcohol.

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. saskoer.ca

Reactions at the double bond can be stereoselective. For example, epoxidation and syn-dihydroxylation reactions deliver the new atoms to the same face of the double bond. pressbooks.pubscribd.com The existing stereocenter at C-16 may influence the facial selectivity of the attack on the double bond, leading to the preferential formation of one diastereomer.

Elimination reactions, such as dehydration, often favor the formation of the more stable (trans or E) alkene isomer. masterorganicchemistry.comchemistrysteps.com

| Reaction Type | Selective Site/Outcome | Controlling Factor |

|---|---|---|

| Electrophilic Addition (e.g., HBr) | Regioselective: Br adds to C-18 | Carbocation stability (Markovnikov's Rule) |

| Esterification/Etherification | Regioselective: Reaction at C-1 OH | Steric hindrance |

| Oxidation (Mild) | Regioselective: Reaction at C-1 OH | Functional group reactivity |

| Epoxidation | Stereoselective: Syn-addition | Concerted reaction mechanism |

| Dihydroxylation (OsO₄) | Stereoselective: Syn-addition | Cyclic intermediate formation |

Derivatization and Functionalization of 16 Methyloctadec 17 Ene 1,16 Diol for Advanced Materials Research Applications

Precursors for Polymeric Materials and Macromolecular Architectures

The diol functionality of 16-methyloctadec-17-ene-1,16-diol positions it as a valuable monomer for the synthesis of polyesters and polyurethanes. Its specific structure, featuring both branching and unsaturation, allows for the precise tuning of polymer properties.

Polycondensation Reactions with Diacids and Polyols

16-Methyloctadec-17-ene-1,16-diol can undergo polycondensation reactions with dicarboxylic acids (or their more reactive derivatives like diacyl chlorides or diesters) to form long-chain aliphatic polyesters. The reaction involves the stepwise esterification of the diol's two hydroxyl groups with the carboxyl groups of the diacid, releasing a small molecule like water or alcohol as a byproduct.

The presence of a secondary alcohol at the C-16 position, in addition to the primary alcohol at C-1, influences the reaction conditions. Secondary alcohols are generally less reactive than primary alcohols due to steric hindrance. Consequently, achieving high molecular weight polymers using this diol may necessitate more rigorous conditions, such as longer transesterification times, higher temperatures, or the use of greater molar excesses of the diol monomer relative to the diester comonomer. nih.govacs.org For instance, studies on other secondary diols have shown that a 2:1 diol-to-diester molar ratio was required to obtain molecular weights greater than 20 kDa. nih.govacs.org

| Parameter | Typical Condition for Primary Diols | Anticipated Condition for 16-Methyloctadec-17-ene-1,16-diol | Rationale |

| Reaction Time | Standard | Longer | Lower reactivity of the secondary hydroxyl group. nih.govacs.org |

| Temperature | Standard | Higher | To overcome the activation energy for the sterically hindered secondary -OH. |

| Monomer Ratio | Near 1:1 (Diol:Diacid) | Higher Diol Excess | To compensate for lower reactivity and drive the reaction toward high polymer formation. nih.govacs.org |

| Catalyst | Standard (e.g., Ti(OBu)₄) | Potentially Higher Concentration | To increase the rate of esterification involving the secondary alcohol. |

Influence of Branching and Unsaturation on Polymerization Kinetics and Network Formation

The unique structural elements of 16-methyloctadec-17-ene-1,16-diol—the methyl branch and the terminal double bond—have a profound impact on the properties of the resulting polymers.

Methyl Branching: The methyl group at the C-16 position introduces stereo-irregularity into the polymer chain. acs.org This irregularity disrupts the ability of the polymer chains to pack into a highly ordered, crystalline lattice. As a result, polyesters synthesized from this diol are expected to be entirely amorphous. nih.govacs.orgacs.org While reducing crystallinity, the methyl branch also restricts the rotational freedom of the polymer backbone. acs.org This decrease in chain flexibility leads to a higher glass transition temperature (T_g) compared to polymers made from equivalent linear diols. acs.orgresearchgate.net This effect provides a valuable tool for designing polymers with tailored thermal properties. acs.org

Terminal Unsaturation: The vinyl group (C17=C18) at the end of the chain is a key reactive site that typically remains intact during polycondensation. This functionality allows for post-polymerization modification. The double bond can be targeted for cross-linking reactions to form a thermoset network, thereby enhancing the material's mechanical strength and thermal stability. This can be achieved through various chemical pathways, including vulcanization, thiol-ene "click" chemistry, or epoxidation followed by ring-opening. mdpi.com This dual functionality—polymerization through the diol and cross-linking through the alkene—enables the creation of complex network architectures.

Co-polymerization Strategies and Architectural Control

To further refine material properties, 16-methyloctadec-17-ene-1,16-diol can be used as a comonomer in co-polymerization strategies. By incorporating it into a polymer backbone with other diols (e.g., shorter linear diols) and diacids, a wide range of properties can be achieved.

For example, co-polymerizing this branched, long-chain diol with a short-chain linear diol like 1,4-butanediol (B3395766) allows for precise control over the final polymer's characteristics. The 16-methyloctadec-17-ene-1,16-diol units would introduce flexibility, hydrophobicity, and amorphous character, while the shorter diol units would contribute to hardness and potentially higher thermal resistance. Research on copolyesters made from mixtures of linear and methyl-branched secondary diols has shown that this approach allows for the fine-tuning of mechanical properties, biodegradability, and hydrophobicity. nih.govacs.org For instance, methyl-branched copolyesters have been shown to have a higher extension at break compared to their linear analogues and an increased resistance to enzymatic hydrolysis. nih.govresearchgate.net This strategy provides a pathway to control macromolecular architecture, leading to random or block copolymers with tailored performance profiles for specific applications. york.ac.uk

Design and Synthesis of Amphiphilic Molecules

The structure of 16-methyloctadec-17-ene-1,16-diol makes it an ideal precursor for the synthesis of bolaamphiphiles. Bolaamphiphiles are a class of amphiphilic molecules characterized by two polar head groups connected by a long, nonpolar hydrophobic spacer. nih.gov In this case, the C18 hydrocarbon chain acts as the hydrophobic spacer, while the two hydroxyl groups at either end serve as the polar heads.

These molecules are of significant interest because of their ability to self-assemble in aqueous solutions into various nanostructures, such as vesicles, micelles, or nanotubes. researchgate.net The synthesis of bolaamphiphiles often starts from commercial α,ω-diols, which are then functionalized. nih.govresearchgate.net 16-Methyloctadec-17-ene-1,16-diol provides a naturally asymmetric starting point, with a primary and a secondary alcohol.

The hydroxyl head groups can be chemically modified to create a diverse range of bolaamphiphiles:

Symmetric Bolaamphiphiles: Both hydroxyl groups can be reacted with the same molecule, for instance, by esterification with a charged carboxylic acid or etherification with a polyethylene (B3416737) glycol (PEG) chain.

Asymmetric Bolaamphiphiles: Taking advantage of the different reactivity of the primary and secondary alcohols, each end can be functionalized with a different polar group. frontiersin.org This asymmetry is of particular interest for creating specialized nano-architectures with unsymmetrical membranes. nih.gov

The synthesis can involve straightforward condensation and substitution reactions to attach desired head groups. nih.govresearchgate.net The resulting bolaamphiphiles can form monolayer membranes that are structurally analogous to the lipids found in archaeobacteria, which are known for their exceptional stability. frontiersin.org

| Bolaamphiphile Component | Corresponding Feature in 16-Methyloctadec-17-ene-1,16-diol | Potential Modification |

| Hydrophobic Spacer | C18 hydrocarbon chain with methyl branch | The chain itself is the core structure. |

| Polar Head Group 1 | Primary hydroxyl (-OH) at C-1 | Esterification, etherification, conversion to amine or carboxylate. researchgate.net |

| Polar Head Group 2 | Secondary hydroxyl (-OH) at C-16 | Esterification, etherification, with potentially different reagents due to varied reactivity. researchgate.net |

Preparation of Functionalized Surfaces and Interfaces

The dual functionality of 16-methyloctadec-17-ene-1,16-diol also makes it a prime candidate for the chemical modification of surfaces and interfaces. The ability to anchor this molecule to a solid substrate can impart new properties such as hydrophobicity, lubricity, or a platform for further chemical reactions.

Two primary anchoring strategies can be envisioned based on its structure:

Anchoring via Hydroxyl Groups: The hydroxyl groups can react with surfaces rich in complementary functional groups. For example, they can form covalent bonds with oxide surfaces (e.g., silica (B1680970), glass, alumina) through condensation reactions. Another approach is to convert one of the hydroxyl groups into a thiol or silane. A thiol-terminated long-chain molecule can form a highly ordered self-assembled monolayer (SAM) on gold surfaces. researchgate.net Silanization of the diol would allow it to be grafted onto silicon wafers or glass, a common technique for modifying surfaces to make them more compatible with organic materials or to introduce specific functionalities. mdpi.com

Anchoring via the Terminal Alkene: The terminal double bond provides an alternative and powerful route for surface attachment. On-surface synthesis approaches can utilize the reactivity of unsaturated hydrocarbon chains. nih.gov For example, the alkene can participate in surface-initiated polymerization or be used in "click" chemistry reactions, like thiol-ene coupling, to attach the molecule to a pre-functionalized surface. mdpi.com This method is highly efficient and can be performed under mild conditions.

The long alkyl chain of the molecule would orient away from the surface, creating a well-defined organic layer. This functionalized interface could be used to control surface energy, reduce friction, or serve as a spacer for the attachment of biomolecules. researchgate.net

Environmental Biogeochemistry and Ecological Significance of Long Chain Diols Including 16 Methyloctadec 17 Ene 1,16 Diol Analogs

Distribution and Spatial Variability in Aquatic and Terrestrial Ecosystems

Long-chain diols are found globally in a variety of depositional environments, including marine, lake, and river systems. nih.govcopernicus.orgethz.ch Their distribution, however, exhibits significant spatial variability, which reflects differences in their biological sources and the environmental conditions of their production.

In marine environments, the most common LCDs are C28 and C30 1,13-diols and C30 and C32 1,15-diols. copernicus.orgfrontiersin.org Generally, the C30 1,15-diol is the dominant compound in open marine sediments. copernicus.org In contrast, freshwater ecosystems such as lakes and rivers show a distinct diol distribution, typically dominated by the C32 1,15-diol. copernicus.orgcopernicus.org This clear distinction allows the fractional abundance of the C32 1,15-diol to be used as a tracer for terrestrial or riverine organic matter input into coastal marine environments. copernicus.orgpangaea.de Studies of major river systems, including the Danube, Rhine, and Godavari, have confirmed that the C32 1,15-diol, followed by the C30 1,15-diol, are the most prevalent LCDs in suspended particulate matter. copernicus.orgcopernicus.org

The abundance of specific diols can also vary within an ecosystem. For instance, in the western tropical North Atlantic, the C30 1,15-diol constituted over 95% of the total LCDs in suspended particulate matter, while other diols like the C28 1,13-diol and C28 1,14-diol were present in much lower concentrations. copernicus.org In river systems, the highest concentrations of the C32 1,15-diol are often found in more stagnant waters, such as reservoirs, suggesting that calm conditions are more favorable for the organisms that produce them. copernicus.orgcopernicus.org Seasonal studies in temperate lakes, such as Lake Geneva, have shown that LCDs are most abundant in surface waters from late spring to early autumn, which coincides with the thermal stratification of the water column. ethz.chresearchgate.net

The primary producers of 1,13- and 1,15-diols are believed to be certain species of algae, particularly eustigmatophytes. nih.govcopernicus.org While eustigmatophyte cultures mainly produce the C32 1,15-diol, the dominance of the C30 1,15-diol in marine settings suggests that different species or groups of organisms are responsible for LCD production in marine versus freshwater environments. copernicus.orgcopernicus.org Another significant group, the 1,14-diols, are primarily associated with diatoms of the genus Proboscia, which are often found in nutrient-rich upwelling zones. ethz.chcopernicus.org

Table 1: Dominant Long-Chain Diols in Different Depositional Environments

| Environment | Dominant Long-Chain Diols | Primary Biological Source (Likely) |

| Open Marine | C30 1,15-diol, C28 1,13-diol, C30 1,13-diol | Marine Eustigmatophytes nih.gov |

| Marine Upwelling Zones | C28 1,14-diol, C30 1,14-diol | Proboscia diatoms ethz.chcopernicus.org |

| Freshwater (Lakes & Rivers) | C32 1,15-diol, C30 1,15-diol | Freshwater Eustigmatophytes copernicus.orgethz.ch |

| River Deltas/Coastal Zones | Mixture, with elevated C32 1,15-diol | Mix of marine and riverine sources pangaea.de |

Application as Biogeochemical Markers and Paleoenvironmental Proxies (e.g., Long-chain Diol Index)

The structural variation in long-chain diols in response to environmental parameters forms the basis for several important paleoenvironmental proxies. These molecular fossils, preserved in sediment cores, allow scientists to reconstruct past climate and oceanographic conditions.

The most widely used proxy is the Long-chain Diol Index (LDI) , which is used to reconstruct past sea surface temperature (SST). copernicus.orgcopernicus.org The LDI is based on the relative abundances of C28 and C30 1,13-diols and the C30 1,15-diol. copernicus.org It has a strong correlation with annual mean SST, particularly the temperature of the warmest months. nih.govpnas.org The LDI has become a valuable tool for paleotemperature studies, although its accuracy can be affected by significant freshwater input or a high abundance of diols from Proboscia diatoms. pnas.orgvu.nl

Other diol-based indices have been developed to trace different environmental variables:

Diol Index: This index compares the abundance of 1,14-diols (from Proboscia) to 1,13- and/or 1,15-diols. copernicus.org It serves as an indicator for upwelling intensity and high nutrient conditions, as Proboscia diatoms flourish in these environments. copernicus.orgawi.de

Nutrient Diol Index (NDI): Based on the ratio of 1,14-diols to the sum of 1,13-, 1,14-, and 1,15-diols, the NDI has been proposed as a proxy for surface water nutrient concentrations, such as nitrate (B79036) and phosphate. copernicus.orgpnas.org

Freshwater Input Proxy: The fractional abundance of the C32 1,15-diol relative to other diols is used as a marker for riverine discharge into marine environments, leveraging the distinct diol signature of freshwater producers. copernicus.orgpangaea.de

Table 2: Key Long-Chain Diol-Based Environmental Proxies

| Proxy Name | Diols Used in Calculation | Environmental Parameter Reconstructed | Formula/Ratio |

| Long-chain Diol Index (LDI) | C28 1,13-diol, C30 1,13-diol, C30 1,15-diol | Sea Surface Temperature (SST) copernicus.org | [C30 1,15] / ([C28 1,13] + [C30 1,13] + [C30 1,15]) copernicus.org |

| Diol Index | C28 & C30 1,14-diols, C28 & C30 1,13-diols | Upwelling / High Nutrient Conditions copernicus.org | ([C28 1,14] + [C30 1,14]) / ([C28 1,14] + [C30 1,14] + [C28 1,13] + [C30 1,13]) copernicus.org |

| C32 1,15-diol Abundance (FC32) | C32 1,15-diol and other 1,13/1,15-diols | Freshwater/Riverine Input copernicus.orgpangaea.de | [C32 1,15] / ([C28 1,13] + [C30 1,13] + [C30 1,15] + [C32 1,15]) |

Microbial Degradation Pathways and Environmental Fate Studies

The utility of long-chain diols as paleo-proxies is fundamentally linked to their resistance to degradation. Evidence suggests that LCDs are relatively stable compounds that can be preserved in sediments over geological timescales. copernicus.org

The environmental fate of LCDs is tied to their biological function. In some eustigmatophyte algae, LCDs are known to be components of highly resistant, insoluble cell wall biopolymers known as algaenans. copernicus.org These polymers are thought to be formed through ester and ether linkages, creating a tough, refractory material that protects the cell and resists microbial decomposition. This incorporation into algaenans is a key factor in the preservation of LCDs in sediments.

Studies on the degradation of LCDs are limited, but it is known that their stability is greater than that of more labile organic matter like DNA. In the water column, LCDs associated with suspended debris can persist even after the DNA from the producing organisms has been completely degraded. copernicus.org However, they are not entirely immune to alteration. Aerobic incubation experiments have shown that oxygen exposure can impact the composition of LCDs, highlighting that diagenesis—the sum of physical and chemical changes that occur after deposition—can potentially alter proxy signals. researchgate.net In fast-flowing rivers, the detected LCDs are often of fossil origin, eroded from older deposits, which further attests to their long-term persistence in the environment. copernicus.org

Role in Carbon Cycling and Organic Matter Transformations

Long-chain diols play a role in the global carbon cycle, primarily as components of organic matter that are transported through ecosystems and ultimately sequestered in sediments. Their production by phytoplankton represents a fixation of inorganic carbon into organic molecules. researchgate.net

The transport of LCDs from land to sea is a component of the riverine flux of terrestrial organic carbon. The strong correlation observed between the abundance of the C32 1,15-diol and the Branched and Isoprenoid Tetraether (BIT) index—a proxy for soil and peat-derived organic carbon—in coastal sediments underscores the role of these diols as tracers for the fate of terrestrial organic matter in the marine realm. pangaea.de

Because LCDs can be constituents of highly resistant algaenan biopolymers, they contribute to the fraction of organic matter that is not easily remineralized. copernicus.org The burial of this refractory organic matter in marine and lake sediments is a critical process for long-term carbon sequestration, effectively removing carbon from the active biosphere-atmosphere system and storing it in the geosphere. The preservation of these specific lipid biomarkers, therefore, is intrinsically linked to the efficiency of the biological carbon pump and the burial of organic carbon.

Influence of Environmental Factors on Diol Production and Preservation

The production and distribution of long-chain diols are controlled by a combination of biological and environmental factors. Understanding these controls is crucial for the accurate interpretation of LCD-based proxies.

Temperature: Temperature is a primary control on the distribution of 1,13- and 1,15-diols produced by marine eustigmatophytes, which is the principle behind the LDI proxy for SST. nih.govvu.nl In culture experiments with freshwater eustigmatophytes, an increase in temperature led to a higher fractional abundance of the C32 1,15-diol. copernicus.org

Salinity and Freshwater Influence: Salinity has a significant impact on diol assemblages. The LDI proxy is less reliable in areas with low salinity (<32 ppt) due to the influx of river water carrying a different diol signature, namely a high abundance of the C32 1,15-diol. pnas.orgvu.nl This makes the C32 1,15-diol a useful marker for identifying freshwater influence. pangaea.de

Nutrients and Upwelling: The production of 1,14-diols by Proboscia diatoms is strongly linked to nutrient-rich waters, particularly in coastal upwelling systems. copernicus.orgawi.de Therefore, the relative abundance of 1,14-diols can be used to infer changes in nutrient availability and upwelling intensity.

Water Column Stability: In freshwater environments, the production of LCDs appears to be favored in stable, stratified water columns. ethz.chresearchgate.net Production is often highest in calm, stagnant waters like lakes and reservoirs, particularly during seasons with low river flow. copernicus.orgcopernicus.orgresearchgate.net

Biological Producers: Ultimately, the distribution of diols is determined by the specific organisms producing them. Different groups of algae (e.g., marine eustigmatophytes, freshwater eustigmatophytes, Proboscia diatoms) synthesize distinct assemblages of diols. copernicus.orgcopernicus.org Changes in the phytoplankton community composition will, therefore, lead to changes in the diol signature preserved in sediments.

Computational Chemistry and Molecular Modeling Studies of 16 Methyloctadec 17 Ene 1,16 Diol

Conformational Analysis and Energy Minimization Techniques

The presence of a long hydrocarbon chain, a terminal double bond, and two hydroxyl groups imparts significant conformational freedom to 16-methyloctadec-17-ene-1,16-diol. Understanding the molecule's preferred three-dimensional structures is fundamental to comprehending its physical and chemical behavior. Conformational analysis, coupled with energy minimization, provides insights into the stable geometries the molecule can adopt.

Due to the numerous rotatable bonds, a systematic search of the entire conformational space is computationally demanding. Therefore, stochastic methods like Monte Carlo simulations or more directed approaches such as molecular mechanics force fields (e.g., MMFF94, AMBER) are typically employed to explore a wide range of possible conformations. These methods calculate the potential energy of different spatial arrangements of the atoms, identifying low-energy conformers.

Hypothetical Energy Profile of Key Conformers

This table illustrates a hypothetical energy landscape for 16-methyloctadec-17-ene-1,16-diol, showcasing different conformers and their relative energies as would be determined by computational methods. The energy values are for illustrative purposes.

| Conformer Description | Dihedral Angle (C15-C16-O16-H) | Intramolecular H-Bond Distance (Å) | Relative Energy (kcal/mol) |

| Extended Chain, Anti OH | 180° | None | 0.0 |

| Folded Chain, Gauche OH | 60° | 2.1 | -1.5 |

| Hairpin, H-bond between OH groups | Variable | 1.9 | -2.8 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

To gain a deeper understanding of the electronic properties and chemical reactivity of 16-methyloctadec-17-ene-1,16-diol, quantum chemical calculations are indispensable. Methods such as Density Functional Theory (DFT) are particularly well-suited for molecules of this size, offering a good balance between accuracy and computational cost.

These calculations can provide a wealth of information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic (e.g., the hydroxyl oxygens and the double bond) and electrophilic sites.